N-[(2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide
Description
N-[(2Z)-2-[(Dimethylamino)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide is a synthetic organic compound characterized by a fused indenone core substituted with methoxy, dimethylamino, and trifluoroacetamide groups.
Properties
IUPAC Name |
N-[(2Z)-2-(dimethylaminomethylidene)-5,6-dimethoxy-3-oxo-1H-inden-1-yl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O4/c1-21(2)7-10-13(20-15(23)16(17,18)19)8-5-11(24-3)12(25-4)6-9(8)14(10)22/h5-7,13H,1-4H3,(H,20,23)/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMXIHPQBIAKRT-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(C2=CC(=C(C=C2C1=O)OC)OC)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(C2=CC(=C(C=C2C1=O)OC)OC)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide typically involves multiple steps. One common method involves the condensation of 5,6-dimethoxy-1-indanone with dimethylamine and trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroacetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-[(2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
This section compares the target compound with analogs identified in the evidence, focusing on structural features, substituent effects, and inferred biological or chemical properties.
Structural Analogs with Modified Aromatic Substituents
The closest analog is N-{2-[(Z)-(3,4-dimethylanilino)methylidene]-5-ethoxy-6-methoxy-3-oxo-1,3-dihydro-2H-inden-1-yl}-2,2,2-trifluoroacetamide (CAS 866040-71-3, C₂₃H₂₃F₃N₂O₄, molar mass 448.43 g/mol) . Key differences include:
- Substituent on the methylidene group: The target compound has a dimethylamino group, while the analog has a 3,4-dimethylanilino group.
- Ethoxy vs. methoxy : The analog features a 5-ethoxy group instead of 5,6-dimethoxy.
Impact :
- Ethoxy substitution may reduce metabolic stability compared to methoxy groups due to increased susceptibility to oxidative degradation .
Acetamide Derivatives with Hypoglycemic Activity
describes 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides, synthesized for hypoglycemic applications. While structurally distinct (thiazolidinedione core vs. indenone), these compounds share:
- Acetamide backbone : Critical for hydrogen bonding with biological targets.
- Methoxy groups : Influence solubility and membrane permeability.
Comparison :
- Thiazolidinedione derivatives in exhibit confirmed hypoglycemic activity, suggesting that the indenone-based target compound could also be explored for similar therapeutic pathways .
Agrochemical Acetamide Derivatives
and list pesticidal acetamides such as alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide). Key comparisons include:
- Electron-withdrawing groups : The target compound uses CF₃ , while agrochemicals often use Cl or S-containing groups .
- Substituent positioning : The target’s 5,6-dimethoxy groups may enhance solubility compared to the lipophilic alkyl chains in alachlor.
Comparative Data Table
Biological Activity
N-[(2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Molecular Formula : CHFNO
Anticancer Activity
Research indicates that compounds similar to N-[(2Z)-... have demonstrated significant anticancer properties. For instance, studies on related thioxothiazolidin derivatives revealed their effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of angiogenesis .
The proposed mechanisms of action include:
- Inhibition of Tumor Growth : The compound may interfere with cellular signaling pathways that promote tumor proliferation.
- Induction of Apoptosis : It has been suggested that the compound triggers programmed cell death in cancer cells.
- Antiangiogenic Effects : Similar compounds have shown to inhibit the formation of new blood vessels that tumors require for growth .
In Vivo Studies
A study published in 2023 evaluated the in vivo anticancer effects of a structurally related compound. The results indicated a marked reduction in tumor size in treated mice compared to controls, supporting the hypothesis that such compounds can effectively target cancerous tissues .
In Vitro Studies
In vitro assays have demonstrated that N-[(2Z)-...] exhibits cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC50 values obtained from these assays suggest a potent activity that warrants further investigation.
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
